molecular formula C11H12N2O2S B7765276 1-(4-ethoxyphenyl)-2-sulfanyl-4H-imidazol-5-one

1-(4-ethoxyphenyl)-2-sulfanyl-4H-imidazol-5-one

Cat. No.: B7765276
M. Wt: 236.29 g/mol
InChI Key: WCPYYANHAHKFBP-UHFFFAOYSA-N
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Description

The compound with the identifier “1-(4-ethoxyphenyl)-2-sulfanyl-4H-imidazol-5-one” is known as Hebelomic acid E. It is a triterpenoid, which is a type of chemical compound composed of three terpene units. Triterpenoids are known for their diverse range of biological activities and are commonly found in plants and fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Hebelomic acid E involves complex synthetic routes. The synthesis typically starts with the extraction of natural triterpenoids from plant or fungal sources. These natural triterpenoids are then subjected to various chemical reactions to introduce specific functional groups and achieve the desired structure of Hebelomic acid E. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .

Industrial Production Methods

Industrial production of Hebelomic acid E is less common due to its complex structure and the challenges associated with its synthesis. advancements in biotechnology and synthetic chemistry have made it possible to produce this compound on a larger scale. Techniques such as microbial fermentation and plant cell culture are being explored to enhance the yield and purity of Hebelomic acid E .

Chemical Reactions Analysis

Types of Reactions

Hebelomic acid E undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Hebelomic acid E include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of Hebelomic acid E include various oxidized, reduced, and substituted derivatives.

Scientific Research Applications

Hebelomic acid E has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Hebelomic acid E involves its interaction with specific molecular targets and pathways in the body. It is known to modulate various signaling pathways, including those involved in inflammation, oxidative stress, and cell proliferation. The compound exerts its effects by binding to specific receptors and enzymes, leading to changes in cellular functions and gene expression .

Comparison with Similar Compounds

Hebelomic acid E is unique compared to other triterpenoids due to its specific structure and biological activities. Similar compounds include:

These compounds share some similarities with Hebelomic acid E but also exhibit distinct differences in their chemical structures and biological activities.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-2-sulfanyl-4H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-15-9-5-3-8(4-6-9)13-10(14)7-12-11(13)16/h3-6H,2,7H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPYYANHAHKFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CN=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)CN=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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